Creatinine hydrochloride

概要

説明

Creatinine hydrochloride is a compound derived from creatinine, a breakdown product of creatine phosphate in muscle metabolism. It is commonly used in various scientific and medical applications due to its stability and solubility in water. Creatinine itself is an important biomarker for kidney function, as it is excreted unchanged by the kidneys.

準備方法

Synthetic Routes and Reaction Conditions

Creatinine hydrochloride can be synthesized through the reaction of creatinine with hydrochloric acid. The reaction typically involves dissolving creatinine in water and then adding hydrochloric acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound. The product is then purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and filtration, ensures that the final product meets the required standards for various applications.

化学反応の分析

Types of Reactions

Creatinine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Creatinine can be oxidized to form creatine.

Reduction: Reduction reactions can convert creatinine back to creatine.

Substitution: Creatinine can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.

Major Products

Oxidation: Creatine

Reduction: Creatine

Substitution: Various substituted creatinine derivatives

科学的研究の応用

Creatinine hydrochloride is widely used in scientific research due to its stability and solubility. Some of its applications include:

Chemistry: Used as a standard for calibrating analytical instruments.

Biology: Serves as a biomarker for kidney function in various biological studies.

Medicine: Used in diagnostic tests to assess kidney function.

Industry: Employed in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of creatinine hydrochloride is primarily related to its role as a biomarker for kidney function. It is filtered out of the blood by the kidneys and excreted in the urine. The concentration of creatinine in the blood and urine is used to calculate the glomerular filtration rate (GFR), which is an indicator of kidney health.

類似化合物との比較

Similar Compounds

Creatine: A precursor to creatinine, used in muscle metabolism.

Creatine phosphate: A high-energy compound involved in energy storage in muscles.

Glycocyamine: A compound involved in the synthesis of creatine.

Uniqueness

Creatinine hydrochloride is unique due to its stability and solubility in water, making it an ideal compound for various scientific and medical applications. Unlike creatine, which is used for energy storage, creatinine is primarily used as a biomarker for kidney function.

生物活性

Creatinine hydrochloride (CrHCl) is a compound derived from creatinine, a waste product formed from the normal breakdown of muscle tissue. While creatinine itself is often associated with renal function assessment, this compound has been investigated for its biological activities, particularly in the context of energy metabolism, muscle performance, and potential therapeutic applications.

This compound is a more soluble form of creatinine, which enhances its bioavailability compared to other creatine supplements. This increased solubility allows for easier absorption in the gastrointestinal tract, potentially leading to greater efficacy in physiological applications. The primary mechanism of action involves the replenishment of adenosine triphosphate (ATP) through the phosphocreatine system, where CrHCl donates phosphate groups to regenerate ATP from adenosine diphosphate (ADP) during high-energy demands in tissues such as skeletal muscle and brain .

Biological Activities

1. Energy Metabolism:

CrHCl plays a crucial role in energy metabolism by facilitating ATP regeneration. Studies indicate that CrHCl improves performance metrics such as strength and power output in athletes. For instance, one study demonstrated that supplementation with CrHCl resulted in significant improvements in upper and lower limb strength among recreational weightlifters .

2. Muscle Performance:

Research has shown that CrHCl can enhance muscle performance similarly to creatine monohydrate but with fewer gastrointestinal side effects due to its higher solubility. In a comparative study, participants who took CrHCl exhibited improvements in strength without the bloating often associated with creatine monohydrate supplementation .

3. Therapeutic Potential:

CrHCl has been explored for its therapeutic potential in neurodegenerative diseases such as Huntington's disease (HD). A case study reported the use of CrHCl in premanifest HD patients, showing excellent tolerability over two years and potential benefits in slowing brain atrophy . This suggests that CrHCl may have neuroprotective properties worth further investigation.

Case Study: this compound in Huntington's Disease

- Participants: Two premanifest HD patients.

- Dosage: High-dose CrHCl (20-30 g daily).

- Duration: Over 2 years.

- Findings: Both patients tolerated the treatment well without significant adverse effects; serum levels confirmed absorption of CrHCl. This study highlights the need for larger clinical trials to confirm these findings and explore the full therapeutic potential of CrHCl .

Comparative Study on Creatine Forms

A study comparing CrHCl with creatine monohydrate revealed:

- Participants: Young male athletes.

- Methods: Subjects were divided into groups receiving either CrHCl or creatine monohydrate.

- Results: No significant differences were found in performance metrics between the two groups; however, CrHCl was noted for better gastrointestinal tolerability .

Summary of Key Research Findings

特性

CAS番号 |

19230-81-0 |

|---|---|

分子式 |

C4H8ClN3O |

分子量 |

149.58 g/mol |

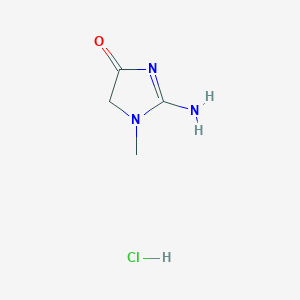

IUPAC名 |

2-imino-1-methylimidazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H |

InChIキー |

PJYONPGZTHDDJM-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)N=C1N.Cl |

正規SMILES |

CN1CC(=O)NC1=N.Cl |

Key on ui other cas no. |

19230-81-0 |

物理的記述 |

Solid; [Sigma-Aldrich MSDS] |

溶解性 |

22.4 [ug/mL] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the effect of Creatinine Hydrochloride on choline acetyltransferase activity?

A1: [] this compound significantly enhances the activity of purified choline acetyltransferase from bovine caudate nuclei. In fact, it was found to be more effective than potassium chloride and sodium chloride in increasing enzymatic activity. [] This suggests a potential role of this compound in influencing cholinergic neurotransmission, although further research is needed to explore this aspect. []

Q2: How does this compound compare to other salts in its effect on choline acetyltransferase?

A2: [] While potassium and sodium salts can increase choline acetyltransferase activity, this compound demonstrates a more potent effect, more than tripling the enzymatic activity. [] This suggests a specific interaction mechanism beyond simple ionic strength effects.

Q3: Can the effect of this compound on choline acetyltransferase be further enhanced?

A3: [] Interestingly, combining this compound with sodium chloride creates a synergistic effect, further boosting choline acetyltransferase activity compared to either compound alone. [] This synergistic relationship highlights the complexity of the interaction and potential for tailored modulation.

Q4: Are there any studies investigating the acoustic and volumetric properties of this compound solutions?

A4: [] Yes, research has explored the impact of salts like sodium chloride and potassium chloride on the volumetric and acoustic behavior of aqueous this compound solutions at various temperatures (288.15–318.15 K). [] These studies contribute to a deeper understanding of the physical chemical properties of this compound in solution.

Q5: Has this compound been explored in the context of potentiometric sensors?

A5: [] Indeed, this compound has been investigated as a target analyte for potentiometric sensors employing lipophilic cyclodextrins. [] Specifically, 2,6 didodecyl beta cyclodextrin demonstrated sensitivity towards this compound, indicating its potential utility in sensor development for this compound. []

Q6: Beyond its potential biological interactions, are there any studies focusing on the basic physical properties of this compound?

A6: [, ] Yes, researchers have investigated the photon energy absorption properties of this compound. [, ] This type of study provides valuable insights into how the molecule interacts with electromagnetic radiation, which can be relevant in various analytical and material science applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。